molecular formula C6H8O B109080 2-Ethylfuran CAS No. 3208-16-0

2-Ethylfuran

Cat. No. B109080
CAS RN: 3208-16-0
M. Wt: 96.13 g/mol
InChI Key: HLPIHRDZBHXTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylfuran is a member of the class of furans . It is a furan in which the hydrogen atom at position 2 has been replaced by an ethyl group . It has a role as a plant metabolite, a fragrance, a Maillard reaction product, and a bacterial metabolite . It is also one of the volatile components of bell pepper and certain fish species .


Synthesis Analysis

2-Ethylfuran undergoes tetraphenylporphin-photosensitized oxygenation in non-polar aprotic solvents via (4+2)-cycloaddition of singlet oxygen to yield the corresponding monomeric unsaturated secondary ozonide . It was also used in the synthesis of 4-oxo-(E)-2-hexenal via ring opening reaction using aqueous N-bromosuccinimide .


Molecular Structure Analysis

The molecular formula of 2-Ethylfuran is C6H8O . Its average mass is 96.127 Da and its monoisotopic mass is 96.057518 Da .


Chemical Reactions Analysis

The intrinsic instability of three furan derivatives, namely, 2-acetylfuran (AF), 2-ethylfuran (EF), and 2-methylfuran (MF), is experimentally and theoretically investigated and compared . A deep-learning-based end-to-end system is used to segment the cells and measure the crack length on the cellular flame front of the spherically expanding flame to quantitively investigate the flame morphology .


Physical And Chemical Properties Analysis

2-Ethylfuran has a boiling point of 92-93 °C/768 mmHg . Its density is 0.912 g/mL at 25 °C .

Scientific Research Applications

Combustion and Explosion Characteristics

2-Ethylfuran (2-EF) has been studied for its combustion and explosion characteristics. Research conducted on 2-EF examined its laminar burning velocity, peak explosion pressure, and maximum pressure rise rate. These studies are crucial for understanding the behavior of 2-EF in various conditions, such as different initial pressures and temperatures, and can be beneficial in applications like fuel technology and safety assessments (Oppong, Xu, Li, & Zhongyang, 2022).

Food Science

In food science, 2-EF is a subject of interest due to its presence in heat-processed foods. A study focused on determining the levels of furan and 2-alkylfurans, including 2-ethylfuran, in various foodstuffs. This research is significant for food safety and quality, helping to understand the impact of processing methods on the formation of these compounds in foods (Shen et al., 2016).

Chemical Structure Analysis

The molecular structure of 2-ethylfuran has been investigated using microwave spectroscopy and quantum chemistry. This research provides detailed insights into the molecular geometry of 2-ethylfuran, which is crucial for understanding its chemical behavior and potential applications in various fields (Nguyen, 2020).

Renewable Fuel Research

2-EF has been considered as a potential renewable fuel. Studies exploring its properties as a biofuel include analyses of its ignition process and combustion stability, making it a candidate for alternative energy sources (Xu et al., 2021).

Pyrolysis Studies

The pyrolysis of 2-EF has been thoroughly examined. These studies are crucial for understanding the thermal decomposition of 2-EF, which is relevant in industrial processes and potential applications in energy and materials science (Song et al., 2021).

Atmospheric Chemistry

Research on the atmospheric degradation of alkylfurans, including 2-ethylfuran, provides insights into their environmental impact. This knowledge is vital for assessing the ecological implications of these compounds, particularly in relation to air quality and pollution (Villanueva et al., 2009).

Safety And Hazards

According to the classification provided by companies to ECHA in CLP notifications, this substance is fatal if inhaled, is toxic if swallowed, and is a highly flammable liquid and vapor . It is also hepatotoxic in rats and mice with cholangiofibrosis in rats and hepatocellular adenomas/carcinomas in mice being the most prominent effects .

Future Directions

2-Ethylfuran (2 EF) has potential as a biofuel for combustion devices . To apply it efficiently in combustion devices, it is necessary to study the combustion characteristics such as the intrinsic flame instability of 2 EF .

properties

IUPAC Name

2-ethylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPIHRDZBHXTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062906
Record name 2-Ethylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Powerful, smoky burnt aroma
Record name 2-Ethylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1480/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

92.00 to 93.00 °C. @ 765.00 mm Hg
Record name 2-Ethylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; Soluble in oils, Soluble (in ethanol)
Record name 2-Ethylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1480/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.909-0.915
Record name 2-Ethylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1480/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Ethylfuran

CAS RN

3208-16-0
Record name 2-Ethylfuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3208-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylfuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003208160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylfuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.740
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHYLFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8O6J71T9O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Ethylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylfuran
Reactant of Route 2
2-Ethylfuran
Reactant of Route 3
Reactant of Route 3
2-Ethylfuran
Reactant of Route 4
Reactant of Route 4
2-Ethylfuran
Reactant of Route 5
Reactant of Route 5
2-Ethylfuran
Reactant of Route 6
2-Ethylfuran

Citations

For This Compound
2,530
Citations
A Bierbach, I Barnes, KH Becker - Atmospheric Environment. Part A …, 1992 - Elsevier
… negative axis intercepts for furan and 2-ethylfuran can be attributed to scatter in the … coefficients for the reactions of OH with 2-methylfuran, 2-ethylfuran and 2,5-dimethylfuran. …
Number of citations: 78 www.sciencedirect.com
CS Xu, QW Wang, XL Li, F Oppong, WN Liu - Science China Technological …, 2022 - Springer
The intrinsic instability of three furan derivatives, namely, 2-acetylfuran (AF), 2-ethylfuran (EF), and 2-methylfuran (MF), is experimentally and theoretically investigated and compared. A …
Number of citations: 2 link.springer.com
N Frank, M Dubois, KH Nguyen, A Fromberg… - … of Chromatography B, 2021 - Elsevier
… Another critical pair of analytes consists of 2-ethylfuran and 2,… -d 3 elutes even closer to 2-ethylfuran, with a coelution on … 2-ethylfuran, as m/z 81 used as qualifier ion for 2-ethylfuran, …
Number of citations: 1 www.sciencedirect.com
F Oppong, C Xu, X Li, L Zhongyang - Fuel, 2022 - Elsevier
Combustion/explosion characteristics of 2-ethylfuran (2-EF) have been investigated using the constant volume combustion analysis at the initial pressures of 1, 2, 3, and 4 bar, initial …
Number of citations: 11 www.sciencedirect.com
S Song, J Wang, W He, J Lu, H Su, Q Xu, J Yang… - Combustion and …, 2021 - Elsevier
… The pyrolysis of 2-ethylfuran (EF2) in a flow reactor was studied by using synchrotron vacuum ultraviolet photoionization mass spectrometry at 846 – 1319 K and at 30 and 760 Torr. …
Number of citations: 12 www.sciencedirect.com
AR Smith, G Meloni - Journal of Mass Spectrometry, 2015 - Wiley Online Library
… used in this study: 2-ethylfuran, 2-acetylfuran and furfural. The numbering of the furan ring for 2-acetylfuran and furfural is the same as for 2-ethylfuran. 2-Ethylfuran has been chosen for …
C Xu, W Liu, B Zhang, H Liao, W He, L Wei - Combustion and Flame, 2021 - Elsevier
… 2-Ethylfuran (EF2) is a potential renewable fuel which may be produced from biomass resource. As a member of the next-generation fuel, it is necessary to study its combustion …
Number of citations: 13 www.sciencedirect.com
C Xu, W Liu, F Oppong, Q Wang, ZY Sun, X Li - Renewable energy, 2022 - Elsevier
2-ethylfuran (2 EF) has potential as a biofuel for combustion devices. To apply it efficiently in combustion devices, it is necessary to study the combustion characteristics such as the …
Number of citations: 8 www.sciencedirect.com
HVL Nguyen - Journal of Molecular Structure, 2020 - Elsevier
The substitution r s and semi-experimental equilibrium r e SE structures of the two conformers of 2-ethylfuran were obtained using a combination of microwave spectroscopy and …
Number of citations: 16 www.sciencedirect.com
P Li, W He, J Wang, S Song, J Wang, T Lv, J Yang… - Combustion and …, 2022 - Elsevier
… Validation of the present model against the experimental results of 2-ethylfuran ignition delay time at ϕ = 1.0, p = 16 bar and 30 bar, respectively. Symbols, solid and dashed lines …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.